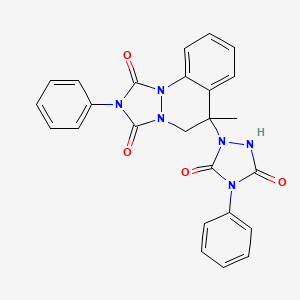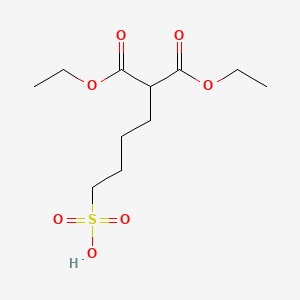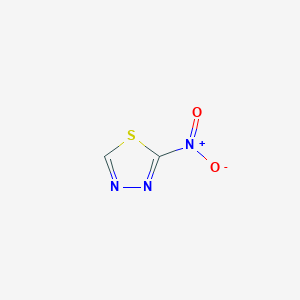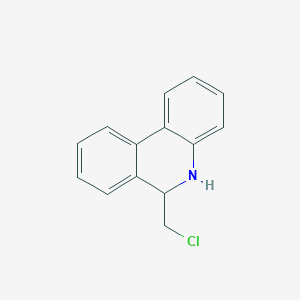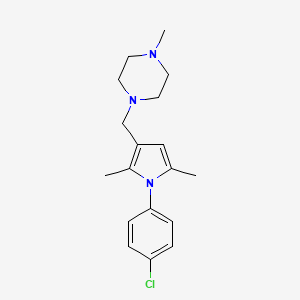
Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . For the specific compound , a common synthetic route involves the reaction of 1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole with piperazine in the presence of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of piperazine derivatives typically employs scalable methods such as parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of large quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Piperazine derivatives undergo various types of chemical reactions, including:
Oxidation: Piperazine derivatives can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine derivatives can lead to the formation of N-oxides, while reduction can yield secondary or tertiary amines .
Aplicaciones Científicas De Investigación
Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating allergic asthma and itching.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of piperazine derivatives involves their interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic reactions . The molecular pathways involved include the inhibition of histamine-induced signaling cascades, leading to decreased inflammation and allergic responses .
Comparación Con Compuestos Similares
Similar Compounds
Levocetirizine: A piperazine derivative used as an antihistamine.
Diphenhydramine: Another antihistamine with a similar pharmacophore.
Promethazine: A classic antihistamine with similar effects.
Uniqueness
Piperazine, 1-((1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl)methyl)-4-methyl- is unique due to its specific structural features, which confer higher potency and fewer side effects compared to other antihistamines like diphenhydramine and promethazine . Its ability to interact with histamine receptors with higher affinity makes it a promising candidate for further research and development .
Propiedades
Número CAS |
138222-83-0 |
|---|---|
Fórmula molecular |
C18H24ClN3 |
Peso molecular |
317.9 g/mol |
Nombre IUPAC |
1-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-4-methylpiperazine |
InChI |
InChI=1S/C18H24ClN3/c1-14-12-16(13-21-10-8-20(3)9-11-21)15(2)22(14)18-6-4-17(19)5-7-18/h4-7,12H,8-11,13H2,1-3H3 |
Clave InChI |
CXDUPMBJVBJNHZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)CN3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[(Chloromethyl)phosphoryl]bis(aziridine)](/img/structure/B12800909.png)


